3-(4-Chlorobenzenesulfonyl)butyric acid
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Overview
Description
3-(4-Chlorobenzenesulfonyl)butyric acid is an organic compound with the molecular formula C10H11ClO4S and a molecular weight of 262.71 g/mol . It is characterized by the presence of a chlorobenzene ring attached to a sulfonyl group, which is further connected to a butyric acid moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorobenzenesulfonyl)butyric acid typically involves the sulfonylation of 4-chlorobenzenesulfonyl chloride with butyric acid. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorobenzenesulfonyl)butyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Chlorobenzenesulfonyl)butyric acid finds applications in several scientific fields:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Chlorobenzenesulfonyl)butyric acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound’s ability to undergo various chemical transformations also allows it to modulate biological pathways and exert its effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenylsulfonyl)propanoic acid
- 4-(4-Chlorobenzenesulfonyl)butanoic acid
- 3-(4-Chlorobenzenesulfonyl)pentanoic acid
Uniqueness
3-(4-Chlorobenzenesulfonyl)butyric acid is unique due to its specific combination of a chlorobenzene ring, sulfonyl group, and butyric acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4S/c1-7(6-10(12)13)16(14,15)9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUIQANQRDIHLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)S(=O)(=O)C1=CC=C(C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372292 |
Source
|
Record name | 3-(4-Chlorobenzene-1-sulfonyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175205-43-3 |
Source
|
Record name | 3-[(4-Chlorophenyl)sulfonyl]butanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175205-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Chlorobenzene-1-sulfonyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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